molecular formula C12H22N2O3 B6636413 1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea

1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea

Cat. No. B6636413
M. Wt: 242.31 g/mol
InChI Key: WKTQWUOMSHACOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea, also known as OU1, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of compounds called ureas, which have a wide range of biological activities. OU1 has been found to have promising effects in various areas of research, including cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea is not fully understood. However, studies have suggested that this compound may act through multiple pathways to exert its biological effects. One proposed mechanism is that this compound may inhibit the activity of enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. This compound may also inhibit the production of inflammatory cytokines by suppressing the activity of transcription factors involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of enzymes involved in cell proliferation and survival. Inflammation studies have shown that this compound can inhibit the production of inflammatory cytokines by suppressing the activity of transcription factors involved in the inflammatory response. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapy for neurodegenerative diseases.
One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for research on 1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential use in combination therapies for cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity in vivo.

Synthesis Methods

The synthesis of 1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 1,4-dioxane-2,5-dimethanol and 2-oxo-1,3-oxathiolane-4-carboxylic acid, followed by the addition of urea. The resulting compound is then purified through a series of chromatography steps to obtain this compound in its pure form.

Scientific Research Applications

1-(Oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential use in various areas of scientific research. One of the most promising areas of research is cancer. Studies have shown that this compound has anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to cancer research, this compound has also been studied for its potential use in inflammation and neurodegenerative diseases. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(oxan-4-ylmethyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-12(14-9-11-2-1-5-17-11)13-8-10-3-6-16-7-4-10/h10-11H,1-9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTQWUOMSHACOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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